((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Overview
Description
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: is a complex organic compound characterized by a triazine core with three benzene rings, each substituted with a boronic acid group. This compound is notable for its applications in the synthesis of covalent organic frameworks (COFs) and its potential use in various advanced materials due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.
Attachment of Benzene Rings: The benzene rings are introduced via a Suzuki coupling reaction, where phenylboronic acid reacts with the triazine core in the presence of a palladium catalyst and a base.
Introduction of Boronic Acid Groups: The final step involves the conversion of the phenyl groups to boronic acid groups using a borylation reaction, typically employing bis(pinacolato)diboron and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and borylation steps to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid groups can undergo oxidation to form boronic esters or borates.
Reduction: The triazine core can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The boronic acid groups can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Chemistry:
Covalent Organic Frameworks (COFs): Used as a building block for COFs due to its ability to form stable boronic ester linkages.
Catalysis: Acts as a ligand in catalytic systems for organic transformations.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biosensors: Utilized in the development of biosensors for detecting biological molecules.
Industry:
Mechanism of Action
The compound exerts its effects primarily through the formation of stable boronic ester linkages, which are crucial in the construction of COFs and other polymeric materials. The triazine core provides a rigid and stable framework, while the boronic acid groups facilitate the formation of covalent bonds with other molecules, enhancing the material’s stability and functionality .
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar in structure but lacks boronic acid groups, limiting its applications in COF synthesis.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains formyl groups instead of boronic acid groups, used in different types of polymerizations.
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid is unique due to its combination of a triazine core and boronic acid groups, which allows it to participate in a wide range of chemical reactions and applications, particularly in the synthesis of COFs and advanced materials .
Properties
IUPAC Name |
[4-[4,6-bis(4-boronophenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18B3N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12,28-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYUPUXDOYIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18B3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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